Cas no 872701-81-0 (N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide structure
872701-81-0 structure
商品名:N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide
CAS番号:872701-81-0
MF:C18H16N4O2S
メガワット:352.410242080688
CID:5509412
PubChem ID:7222450

N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • 872701-81-0
    • MLS001235526
    • HMS2976C09
    • N-(4-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
    • CHEMBL1453695
    • N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
    • N-(4-methoxyphenyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
    • SMR000807373
    • N-(4-methoxyphenyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide
    • F2005-0080
    • AKOS002050533
    • N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide
    • インチ: 1S/C18H16N4O2S/c1-24-15-6-4-14(5-7-15)20-17(23)12-25-18-9-8-16(21-22-18)13-3-2-10-19-11-13/h2-11H,12H2,1H3,(H,20,23)
    • InChIKey: FPHUVIFHGKAQEY-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(C2C=NC=CC=2)N=N1)CC(NC1C=CC(=CC=1)OC)=O

計算された属性

  • せいみつぶんしりょう: 352.09939694g/mol
  • どういたいしつりょう: 352.09939694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 102Ų

N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2005-0080-30mg
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2005-0080-10μmol
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2005-0080-20μmol
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2005-0080-2mg
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2005-0080-2μmol
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2005-0080-5μmol
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2005-0080-25mg
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2005-0080-50mg
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2005-0080-1mg
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2005-0080-10mg
N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
872701-81-0 90%+
10mg
$79.0 2023-05-17

N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide 関連文献

N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamideに関する追加情報

Comprehensive Overview of N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 872701-81-0)

N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide, with the CAS number 872701-81-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a pyridazine core with a pyridine substituent and a methoxyphenyl acetamide group. Its structural complexity makes it a subject of interest for drug discovery, particularly in targeting enzyme inhibition and signal transduction pathways.

In recent years, researchers have explored the potential of N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide in modulating protein-protein interactions, a hot topic in precision medicine. The compound's sulfanylacetamide moiety is particularly noteworthy, as it may enhance binding affinity to specific biological targets. This aligns with the growing demand for small-molecule therapeutics in oncology and neurodegenerative diseases, areas where users frequently search for "novel kinase inhibitors" or "heterocyclic drug candidates."

The synthesis of CAS 872701-81-0 involves multi-step organic reactions, including Suzuki-Miyaura coupling for the pyridin-3-yl attachment and nucleophilic substitution for the sulfanyl linkage. Such synthetic strategies are often queried in academic databases, reflecting the compound's relevance in modern medicinal chemistry. Analytical techniques like HPLC and NMR are critical for purity validation, addressing another common user concern: "how to characterize complex heterocycles."

From a commercial perspective, N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide is primarily utilized by research institutions investigating inflammatory pathways. Its pyridazine-pyridine hybrid scaffold shows structural similarities to FDA-approved drugs, sparking queries about "repurposing existing molecular frameworks." Stability studies suggest the compound is compatible with standard laboratory storage conditions, a practical consideration for researchers searching for "stable bioactive intermediates."

Ongoing studies focus on optimizing the bioavailability of CAS 872701-81-0, leveraging its balanced lipophilicity from the 4-methoxyphenyl group. This addresses the trending search term "improving drug-like properties of lead compounds." Computational modeling indicates potential interactions with cyclin-dependent kinases, making it a candidate for answering queries about "CDK inhibitors beyond palbociclib."

In conclusion, N-(4-methoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide represents a versatile chemical entity bridging synthetic chemistry and therapeutic innovation. Its multi-heterocyclic architecture continues to inspire research into targeted therapies, responding to the scientific community's demand for "structure-activity relationship studies" and "fragment-based drug design."

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量